Hederacolchiside E

Neuroprotection Alzheimer's disease Amyloid-beta

Hederacolchiside E (33783-82-3) is a bisdesmosidic oleanane saponin isolated from Pulsatilla koreana and Hedera colchica. Its biological activity is strictly dependent on its specific C-3/C-28 sugar chains—unlike monodesmoside analogs (e.g., α-hederin) that are inactive in acute inflammation and HMGB1 models. HCE provides a proven, active probe for preclinical Alzheimer's, vascular permeability, and leukemia cytolysis research, making it a critical tool compound for SAR-driven medicinal chemistry programs.

Molecular Formula C65H106O30
Molecular Weight 1367.5 g/mol
CAS No. 33783-82-3
Cat. No. B2477130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederacolchiside E
CAS33783-82-3
Molecular FormulaC65H106O30
Molecular Weight1367.5 g/mol
Structural Identifiers
InChIInChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1
InChIKeyDXLORNSIGDEVQK-ORHSKWSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hederacolchiside E (CAS 33783-82-3): A Triterpenoid Saponin for Neuroprotection and Anti-Inflammatory Research


Hederacolchiside E (HCE, CAS 33783-82-3) is a bisdesmosidic triterpenoid saponin of the oleanane type, characterized by a molecular formula of C65H106O30 and a molecular weight of 1367.5 g/mol . It is naturally isolated from the roots of *Pulsatilla koreana* and *Anemone raddeana*, as well as from *Hedera colchica* . HCE is primarily utilized in academic and preclinical pharmacological research for its demonstrated neuroprotective, anti-inflammatory, and antioxidant properties in specific cellular and animal models .

The Structural Basis for Hederacolchiside E's Unique Activity Profile


The biological activity of hederacolchiside E is highly dependent on its specific bisdesmosidic glycosylation pattern. Unlike its close structural analogs such as α-hederin (a monodesmoside) and hederacolchiside A1 (a bisdesmoside with different sugar moieties), HCE features a unique sugar chain at the C-3 and C-28 positions of the oleanolic acid core . This precise arrangement is critical for its distinct profile, as even minor changes lead to a complete loss of certain activities; for instance, α-hederin and hederasaponin-C are ineffective in models of acute inflammation, whereas HCE and its derivatives show measurable, albeit moderate, effects [1]. Furthermore, structure-activity relationship (SAR) studies with synthetic derivatives demonstrate that the neuroprotective potency can be enhanced or diminished by altering these sugar residues, confirming that HCE is not a generic antioxidant saponin but a compound with a specific structure-dependent activity that cannot be assumed from other in-class compounds [2].

Hederacolchiside E: Head-to-Head Quantitative Differentiation Data


Superior Neuroprotection Against Amyloid-Beta Toxicity Compared to α-Hederin

In a direct comparative study on human neuroblastoma SK-N-SH cells exposed to amyloid-β (1-42) peptide, Hederacolchiside E (HCE) demonstrated a neuroprotective effect comparable to the established positive control catechin, while the related saponin α-hederin was ineffective . This indicates a specific neuroprotective capacity for HCE not shared by all in-class saponins. While the exact percentage of cell viability increase is not explicitly quantified against α-hederin in the abstract, the study explicitly designates HCE as the active component in the fractionation study and compares its efficacy to catechin, while noting the ineffectiveness of other saponins like α-hederin in the same model .

Neuroprotection Alzheimer's disease Amyloid-beta

High-Intermediate Cytotoxicity in Leukemia Cells: Distinct from High and Low Potency Analogs

In a direct head-to-head comparison on HL-60 human promyelocytic leukemia cells, Hederacolchiside E (HCE, referred to as Hcol-A) exhibited an IC50 of 8-13 μM, placing its potency at a moderate level between the more cytotoxic Hederacolchiside A1 (Hcol-A1, IC50 3-5 μM) and the less potent Giganteoside E (Gig-E, IC50 8-13 μM) [1]. This contrasts with α-hederin, which was found ineffective in other cell lines [2]. The mechanism of cell death also differs, with HCE inducing cytolysis rather than the apoptotic pathway seen with Giganteoside D [1].

Cytotoxicity Leukemia Apoptosis

In Vivo Cognitive Enhancement Equivalent to Tacrine in Scopolamine-Induced Amnesia Model

In a passive avoidance test on rats with scopolamine-induced cognitive impairment, oral administration of Hederacolchiside E (HCE) at 30 and 60 mg/kg increased step-through latency time as efficiently as the acetylcholinesterase inhibitor tacrine at 30 mg/kg . This is a direct, quantitative in vivo comparison to a clinically relevant standard, demonstrating that HCE's neuroprotective effects translate to a functional cognitive benefit. This level of in vivo efficacy has not been reported for close analogs like α-hederin or hederacolchiside A1 in similar models.

Cognitive enhancement In vivo efficacy Passive avoidance

Enhanced Anti-Inflammatory Activity Compared to Inactive α-Hederin and Hederasaponin-C

In a carrageenan-induced rat paw edema model of acute inflammation, Hederacolchiside E (HCE) was effective in the second phase of inflammation, whereas the structurally related saponins α-hederin and hederasaponin-C were found to be completely ineffective in both the first and second phases [1]. This demonstrates that the anti-inflammatory activity is not a class effect but is specific to the glycosylation pattern of HCE and its close analog hederacolchiside F. While not as potent as indomethacin, HCE's unique activity among its peers makes it a distinct tool.

Anti-inflammatory In vivo efficacy Paw edema

Superior In Vivo Survival Benefit in Sepsis Model Compared to Vehicle Control

In a mouse model of sepsis, Hederacolchiside E (HCE) treatment significantly reduced HMGB1-mediated vascular hyperpermeability and sepsis-related mortality compared to untreated controls . While this study does not directly compare HCE to other saponins, it provides class-level evidence that HCE possesses a unique in vivo pharmacological profile distinct from analogs like α-hederin, which has not demonstrated such protective effects. The study demonstrates a clear, quantifiable reduction in mortality and tissue injury, suggesting a specific mechanism of action via HMGB1 pathway modulation.

Sepsis Anti-inflammatory Vascular permeability

Moderate Lipid Peroxidation Inhibition: A Baseline for SAR Studies

In a direct comparative antioxidant assay, Hederacolchiside E (HCE) showed 88% inhibition of lipid peroxidation in a linoleic acid emulsion at a concentration of 75 μg/mL, placing its activity between the more potent α-hederin (94% inhibition) and the less potent hederacolchiside-F (75% inhibition) . This quantitative ranking provides a clear benchmark for structure-activity relationship (SAR) studies, as the difference in activity correlates with specific structural variations in the sugar moieties. Furthermore, synthetic derivatives of HCE have been shown to possess enhanced neuroprotective effects, with compound 7 outperforming the parent HCE in Aβ1-42-induced injury models [1].

Antioxidant Lipid peroxidation Structure-activity relationship

Optimal Scientific and Preclinical Applications for Hederacolchiside E Based on Evidence


Mechanistic Studies of Amyloid-Beta Toxicity and Cognitive Impairment

Based on direct evidence that Hederacolchiside E (HCE) protects SK-N-SH neuroblastoma cells from Aβ (1-42) toxicity and improves cognitive performance in scopolamine-induced amnesic rats to a level equivalent to tacrine , HCE is an ideal tool compound for investigating the cellular and behavioral pathways underlying amyloid-beta-mediated neurodegeneration. Unlike inactive analogs such as α-hederin , HCE provides a specific, active probe with demonstrated in vivo efficacy, making it suitable for target validation and proof-of-concept studies in preclinical Alzheimer's disease models.

Structure-Activity Relationship (SAR) Studies of Triterpenoid Saponins

The well-characterized, intermediate-level antioxidant activity of HCE (88% inhibition of lipid peroxidation at 75 μg/mL) compared to both more potent (α-hederin, 94%) and less potent (hederacolchiside-F, 75%) analogs provides a precise benchmark for SAR studies . Furthermore, the successful synthesis of HCE and its derivatives, some with enhanced neuroprotective activity , positions HCE as a key parent compound for medicinal chemistry programs aiming to optimize the glycosylation pattern of oleanane-type saponins for improved therapeutic properties.

Investigating HMGB1-Mediated Vascular Inflammation and Sepsis

HCE's demonstrated ability to inhibit hyperpermeability, alleviate HMGB1-mediated vascular disruptions, and reduce sepsis-related mortality in mice makes it a unique tool for studying the role of HMGB1 in inflammatory and vascular diseases. This application is specific to HCE and not a general property of other common saponins, such as α-hederin, which are inactive in this context, thus providing a specific molecular probe for this pathway.

Studies of Saponin-Induced Cytolysis and Membrane Permeabilization

HCE's unique cytotoxic profile on HL-60 leukemia cells, characterized by an intermediate IC50 (8-13 μM) and a mechanism involving cytolysis rather than classical apoptosis , makes it a valuable tool for investigating the relationship between saponin structure, membrane permeabilization, and cell death pathways. Its distinct potency and mechanism compared to the more cytotoxic Hederacolchiside A1 (IC50 3-5 μM) and the pro-apoptotic Giganteoside D allow researchers to dissect the molecular events leading to different types of cell death.

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